2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one
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Overview
Description
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 1-(6-methoxynaphthalen-2-yl)propan-1-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
Comparison with Similar Compounds
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This can result in different chemical and biological properties, making it a valuable compound for specific applications .
Properties
CAS No. |
86479-05-2 |
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Molecular Formula |
C14H13IO2 |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
2-iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13IO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |
InChI Key |
SWPCNFVZYHOPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)I |
Origin of Product |
United States |
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